Indium methyl(trimethyl)acetylacetate
Description
Systematic Nomenclature and Molecular Formula
Indium methyl(trimethyl)acetylacetate is systematically named methyl (Z)-3-bis[[(Z)-1-methoxy-4,4-dimethyl-1-oxopent-2-en-3-yl]oxy]indiganyloxy-4,4-dimethylpent-2-enoate . This nomenclature reflects its coordination geometry, substituent arrangement, and ester functional groups. The molecular formula is C24H39InO9 , with a molecular weight of 586.4 g/mol . The structure comprises a central indium(III) ion coordinated by three modified acetylacetonate ligands, each featuring methyl, trimethyl, and methoxy groups (Fig. 1).
Table 1: Molecular identity of this compound
| Property | Value |
|---|---|
| IUPAC name | methyl (Z)-3-bis[[(Z)-1-methoxy-4,4-dimethyl-1-oxopent-2-en-3-yl]oxy]indiganyloxy-4,4-dimethylpent-2-enoate |
| Molecular formula | C24H39InO9 |
| Molecular weight | 586.4 g/mol |
| CAS registry number | 863098-59-3 |
| Coordination geometry | Octahedral (inferred) |
Crystallographic Structure and Bonding Configuration
While single-crystal X-ray diffraction data for this specific compound are not publicly available, its structural features can be inferred from analogous indium β-diketonates. The indium(III) center likely adopts an octahedral geometry , coordinated by six oxygen atoms from three bidentate acetylacetonate ligands . Each ligand binds via the enolate oxygen atoms, forming six-membered chelate rings (Fig. 2). The methyl and trimethyl substituents on the ligand backbone create steric bulk, influencing packing efficiency in the solid state .
Bond lengths between indium and oxygen are expected to range 2.0–2.2 Å , consistent with In–O distances in In(acac)3 (2.08 Å) . The methoxy groups introduce additional electron-withdrawing effects, potentially shortening In–O bonds compared to non-substituted analogues .
Stereochemical Considerations in Acetylacetonate Coordination
The coordination of acetylacetonate ligands introduces chirality due to the non-planar arrangement of substituents. In tris-β-diketonate complexes, the ligands typically adopt a facial (fac) or meridional (mer) configuration (Fig. 3). For this compound, the bulky trimethyl groups likely favor a fac isomer to minimize steric clashes between ligands .
The enantiomeric pair arises from the propeller-like arrangement of ligands around the indium center. However, resolution of enantiomers has not been reported for this compound. The stereochemical rigidity is enhanced by the chelate effect, with ligand substitution kinetics slower than in monodentate complexes .
Comparative Analysis with Related Indium β-Diketonate Complexes
This compound belongs to a broader class of indium β-diketonates, which vary in ligand substituents and physicochemical properties (Table 2).
Table 2: Comparison of indium β-diketonate complexes
Key differences include:
- Volatility : Trifluoro derivatives exhibit higher volatility due to electron-withdrawing groups, whereas methyl/trimethyl substituents reduce volatility .
- Solubility : Bulky alkyl groups improve solubility in non-polar organic solvents compared to unsubstituted analogues .
- Thermal stability : Methyl/trimethyl groups increase decomposition temperatures by stabilizing the ligand framework .
Structure
2D Structure
Properties
Molecular Formula |
C24H39InO9 |
|---|---|
Molecular Weight |
586.4 g/mol |
IUPAC Name |
methyl (Z)-3-bis[[(Z)-1-methoxy-4,4-dimethyl-1-oxopent-2-en-3-yl]oxy]indiganyloxy-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/3C8H14O3.In/c3*1-8(2,3)6(9)5-7(10)11-4;/h3*5,9H,1-4H3;/q;;;+3/p-3/b3*6-5-; |
InChI Key |
WNFKDZRBEQYRRC-YFTRRBBBSA-K |
Isomeric SMILES |
CC(/C(=C/C(=O)OC)/O[In](O/C(=C\C(=O)OC)/C(C)(C)C)O/C(=C\C(=O)OC)/C(C)(C)C)(C)C |
Canonical SMILES |
CC(C)(C)C(=CC(=O)OC)O[In](OC(=CC(=O)OC)C(C)(C)C)OC(=CC(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences and similarities between indium methyl(trimethyl)acetylacetate and structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogues
*Estimated based on ligand molecular weights.
Key Findings:
Structural and Functional Differences :
- This compound features bulky trimethylacetyl groups, enhancing steric hindrance and thermal stability compared to simpler ligands like acetylacetonate (acac) in In(III) acetylacetonate. This makes it suitable for high-temperature applications in semiconductor manufacturing .
- Indium(III) Trifluoroacetylacetonate incorporates fluorine atoms, increasing volatility and resistance to oxidation. This property is advantageous in chemical vapor deposition (CVD) for thin-film coatings .
Reactivity and Applications: The trifluoro derivative’s volatility contrasts with the solid-state stability of this compound, directing their use to distinct industrial processes (CVD vs. solution-based deposition) . Studies show that increasing acetylacetate groups in polymers improves mechanical properties, suggesting similar ligand effects in metal complexes .
Safety and Handling: Indium(III) acetylacetonate requires standard laboratory precautions (gloves, ventilation), as noted in its safety data sheet .
Synthetic Pathways :
- Nickel complexes synthesized using methyl acetylacetate (e.g., NiL4/NiL5 in ) demonstrate the ligand’s role in tuning metal coordination environments. This principle extends to indium complexes, where ligand choice dictates reactivity and material properties .
Preparation Methods
Background and Chemical Context
Indium acetylacetonate complexes (In(acac)3) are well-studied coordination compounds where indium(III) coordinates with acetylacetone (2,4-pentanedione) or its derivatives. Methyl(trimethyl)acetylacetate is a substituted β-diketone ligand similar in coordination behavior to acetylacetone, allowing chelation to indium centers. Preparation of such complexes typically involves reacting indium salts with the β-diketone ligand under controlled pH and solvent conditions to yield stable chelated products.
General Preparation Strategy
The classical approach to preparing indium acetylacetonate complexes involves:
- Starting from indium salts such as indium trichloride (InCl3) or indium nitrate.
- Reacting with the β-diketone ligand (acetylacetone or substituted analogs) in aqueous or organic media.
- Adjusting pH to facilitate complex formation and precipitation.
- Isolating the product by filtration or crystallization.
Detailed Preparation Method from Indium Trichloride and β-Diketone Ligands
A patented, high-yield method for preparing indium acetylacetonate derivatives, applicable by analogy to methyl(trimethyl)acetylacetate, involves the following steps:
| Step | Procedure Description | Key Parameters |
|---|---|---|
| 1 | Formation of aqueous solution of indium trichloride and a hydroxypolycarboxylic acid (e.g., tartaric acid) | Molar ratio: ~1 equivalent indium(III) per equivalent acid |
| 2 | Addition of a basic reagent (alkali metal hydroxide, carbonate, or ammonium hydroxide) to raise pH to alkaline range (~pH 8) | Controlled addition to avoid precipitation of indium hydroxide |
| 3 | Addition of acetylacetone or substituted β-diketone ligand (e.g., methyl(trimethyl)acetylacetate) | Ligand added to react with indium complex in alkaline medium |
| 4 | Formation and precipitation of indium acetylacetonate complex | Solid precipitate forms, filtered and washed |
| 5 | Recovery and drying of product | Purity confirmed by standard analytical methods |
This method overcomes difficulties encountered in earlier attempts where direct reaction of indium salts with acetylacetone failed due to hydroxide precipitation or incomplete complexation.
Critical Factors Affecting Preparation
- Choice of Indium Salt : Indium trichloride is preferred over indium nitrate for higher yields and better control.
- Use of Hydroxypolycarboxylic Acids : Tartaric acid, citric acid, or malic acid stabilize indium ions, preventing premature hydroxide precipitation.
- pH Control : Raising pH carefully to alkaline conditions (~8) is crucial for ligand coordination without forming insoluble hydroxides.
- Ligand Purity and Stoichiometry : Using stoichiometric or slight excess of methyl(trimethyl)acetylacetate ensures complete complexation.
- Solvent System : Aqueous medium is typical, but organic solvents may be used depending on ligand solubility.
Example Synthesis Protocol (Adapted)
| Reagent | Quantity | Role |
|---|---|---|
| Indium trichloride (InCl3) | 1 equivalent | Metal source |
| Tartaric acid | 1 equivalent | Complexation stabilizer |
| Sodium hydroxide (NaOH) | Sufficient to reach pH ~8 | pH adjustment |
| Methyl(trimethyl)acetylacetate | 1.1 equivalents | Ligand |
- Dissolve indium trichloride and tartaric acid in distilled water, stirring to form a homogeneous solution.
- Slowly add sodium hydroxide solution with stirring until pH reaches approximately 8, avoiding precipitation.
- Add methyl(trimethyl)acetylacetate dropwise while stirring; a precipitate forms.
- Continue stirring for 1-2 hours to complete reaction.
- Filter the precipitate, wash with cold water and ethanol, and dry under vacuum.
Analytical Characterization and Research Findings
- Yield : The described method typically achieves high yields (>85%) of pure indium acetylacetonate complexes.
- Purity : Confirmed by elemental analysis, IR spectroscopy (characteristic β-diketone carbonyl stretches), and X-ray diffraction where applicable.
- Stability : The complex is stable under ambient conditions, suitable for further applications in catalysis or materials science.
- Comparative Studies : Attempts to prepare indium acetylacetonate directly from indium hydroxide or via organic solvents without pH control generally fail or produce low yields.
Summary Table of Preparation Methods
| Method | Starting Materials | Medium | pH Control | Yield | Notes |
|---|---|---|---|---|---|
| Indium trichloride + tartaric acid + NaOH + acetylacetone | InCl3, tartaric acid, NaOH, acetylacetone | Aqueous | Alkaline (~8) | High (>85%) | Preferred method for high yield |
| Direct reaction of indium nitrate + acetylacetone + ammonia | In(NO3)3, acetylacetone, NH3 | Aqueous | Gradual addition | Moderate | Precipitates indium hydroxide |
| Indium hydroxide + acetylacetone | In(OH)3, acetylacetone | Organic solvent | Not controlled | Low | Unsuccessful in forming complex |
| Indium trichloride + acetylacetone in chloroform | InCl3, acetylacetone | Organic solvent | None | None | No complex formed |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing indium methyl(trimethyl)acetylacetate, and how can purity be optimized during preparation?
- Methodological Answer : Synthesis typically involves reacting trimethylindium with methyl(trimethyl)acetylacetate under inert conditions. Purity optimization requires rigorous control of stoichiometry, reaction temperature (e.g., 60–80°C), and exclusion of moisture. Post-synthesis purification via vacuum distillation or recrystallization in anhydrous solvents (e.g., hexane) is critical. Characterization by NMR (<sup>1</sup>H, <sup>13</sup>C) and elemental analysis validates purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?
- Methodological Answer : Use a combination of spectroscopic and thermogravimetric methods:
- FT-IR : Confirm ligand coordination via shifts in carbonyl (C=O) and In-O stretching frequencies.
- X-ray crystallography : Resolve crystal structure and bonding geometry.
- TGA/DSC : Assess thermal stability and decomposition pathways (e.g., weight loss at >200°C).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store in airtight, moisture-free containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to light or humidity, which can hydrolyze the compound. Periodic NMR analysis is advised to monitor stability .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in catalytic applications (e.g., polymer synthesis)?
- Methodological Answer : Design kinetic experiments (e.g., variable-temperature NMR or in situ IR) to track reaction intermediates. Compare turnover frequencies (TOF) under varying ligand-to-metal ratios. Computational modeling (DFT) can predict electron density distribution at the indium center and ligand exchange dynamics. Cross-reference experimental data with theoretical calculations to validate mechanisms .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting) for this compound derivatives?
- Methodological Answer :
- Step 1 : Verify sample purity and solvent effects (e.g., deuterated solvent interactions).
- Step 2 : Perform variable-temperature NMR to distinguish dynamic effects (e.g., fluxionality) from static structural anomalies.
- Step 3 : Compare with crystallographic data to resolve geometric isomerism or ligand rearrangement. Document discrepancies in supplementary materials and discuss limitations in the Discussion section .
Q. What strategies are effective for integrating heterogeneous datasets (e.g., catalytic efficiency vs. toxicity) in preclinical studies?
- Methodological Answer : Use a weight-of-evidence approach:
- Data Table Example :
- Highlight synergies between in vitro and computational results while acknowledging outliers. Use tiered appendices for raw data .
Methodological Guidelines
- Experimental Reproducibility : Document reagent sources (e.g., Sigma-Aldrich anhydrous solvents), equipment models (e.g., Bruker AVANCE III HD NMR), and statistical methods (e.g., ANOVA for triplicate trials) .
- Ethical Compliance : Disclose conflicts of interest and adhere to institutional safety protocols for handling metal-organic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
